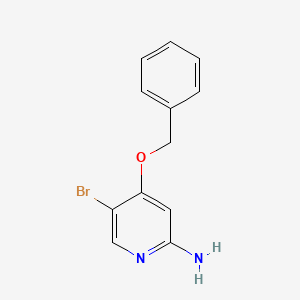

4-(Benzyloxy)-5-bromopyridin-2-amine

Description

4-(Benzyloxy)-5-bromopyridin-2-amine is a pyridine derivative characterized by a benzyl ether group (benzyloxy) at position 4, a bromine atom at position 5, and an amine group at position 2. Its molecular formula is C₁₂H₁₁BrN₂O, with a molecular weight of 283.13 g/mol. The amine group at position 2 enables hydrogen bonding, a critical feature for biological interactions . This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

IUPAC Name |

5-bromo-4-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-7-15-12(14)6-11(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGWPFHOAJYJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-bromopyridin-2-amine typically involves a multi-step processThe bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride . The subsequent amination can be carried out using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-5-bromopyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride.

Amination: Ammonia or primary amines in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

- Substituted pyridines

- N-oxides

- Dehalogenated pyridines

- Coupled products with various aryl or alkyl groups

Scientific Research Applications

4-(Benzyloxy)-5-bromopyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromopyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Core Heterocycle Differences

- Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., 2-amino-5-bromo-4-methoxypyrimidine) exhibit greater hydrogen-bonding capacity due to two nitrogen atoms in the ring, enhancing interactions with biological targets like enzymes . Pyridine derivatives, such as the target compound, are more lipophilic, favoring blood-brain barrier penetration .

- Oxadiazole Derivatives : Compounds like 5-(4-(benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine () feature a five-membered oxadiazole ring, increasing metabolic stability compared to pyridine derivatives .

Substituent Effects

- Benzyloxy vs.

- Bromo vs. Fluoro : Bromine’s larger atomic radius enhances reactivity in cross-coupling reactions compared to fluorine, making the target compound more versatile in synthetic chemistry .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

- The bromine atom in 4-(Benzyloxy)-5-bromopyridin-2-amine enables efficient Suzuki-Miyaura couplings with aryl boronic acids, achieving yields >85% under palladium catalysis .

- In contrast, 5-bromo-4-fluoropyridin-2-amine shows lower reactivity due to fluorine’s electron-withdrawing effects, requiring harsher conditions (e.g., higher temperatures) .

Solubility and Bioavailability

- The target compound’s calculated LogP (2.8) suggests moderate lipophilicity, aligning with its benzyloxy group. Comparatively, 2-amino-5-bromo-4-methoxypyrimidine has a lower LogP (1.5), favoring aqueous solubility but limiting cellular uptake .

- In vitro studies of oxadiazole derivatives () show enhanced metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to pyridine analogs .

Biological Activity

4-(Benzyloxy)-5-bromopyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-(Benzyloxy)-5-bromopyridin-2-amine can be represented as follows:

- Molecular Formula : C12H12BrN2O

- Molecular Weight : 284.14 g/mol

This compound features a bromine atom at the 5-position of the pyridine ring and a benzyloxy group at the 4-position, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to 4-(Benzyloxy)-5-bromopyridin-2-amine may act through several mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is significant in neurodegenerative diseases like Parkinson's disease .

- Neuroprotective Effects : Studies suggest that derivatives can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

2. Case Studies and Experimental Findings

A recent study evaluated the biological activities of various derivatives related to 4-(Benzyloxy)-5-bromopyridin-2-amine. The findings are summarized in the following table:

| Compound | IC50 (µM) | MAO-B Inhibition | Neuroprotective Effect | Remarks |

|---|---|---|---|---|

| 4-(Benzyloxy)-5-bromopyridin-2-amine | N/A | Moderate | Significant | Potential for further development |

| 3h (related derivative) | 0.062 | Potent | Excellent | Competitive and reversible inhibitor |

| Rasagiline | 0.095 | Strong | Moderate | Established MAO-B inhibitor |

| Safinamide | 0.057 | Very Strong | Good | Reversible MAO-B inhibitor |

The above table illustrates that while direct IC50 values for 4-(Benzyloxy)-5-bromopyridin-2-amine were not provided, related compounds exhibit promising inhibitory activity against MAO-B, highlighting the potential for this compound to share similar properties.

3. Neuroprotective Studies

In vitro studies have demonstrated that derivatives like 3h possess significant neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The mechanism involves:

- Antioxidant Activity : Evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, showing high antioxidant capacity comparable to known neuroprotective agents .

- Metal Chelation : The ability to chelate metals contributes to reducing oxidative stress, which is crucial in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.